3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12ClNO·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features an amino group, a chlorophenyl group, and a hydroxyl group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 4-chlorobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide to form 4-chloro-β-nitrostyrene.
Reduction: The nitro group in 4-chloro-β-nitrostyrene is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst or using a chemical reducing agent such as lithium aluminum hydride.
Hydrolysis: The resulting amine is then hydrolyzed to yield 3-Amino-2-(4-chlorophenyl)propan-1-ol.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation: Formation of 3-(4-chlorophenyl)-2-oxopropan-1-ol.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of amino alcohols with biological systems.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-chlorophenyl)propan-1-ol
- 3-Amino-2-(4-chlorophenyl)propan-1-ol
- 4-Chlorophenylalanine
Uniqueness
3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile in various chemical and biological contexts.
Properties
IUPAC Name |
3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHANBNNYUETTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.